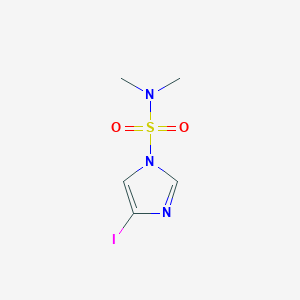
4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
Cat. No. B143334
Key on ui cas rn:
135773-25-0
M. Wt: 301.11 g/mol
InChI Key: HSJHNZMKMJPPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05475113
Procedure details


It should be noted in connection with Reaction Schemes 1, 2 and 3 that in all of these reaction schemes heterocycle derivatives corresponding respectively to Formula 7, 11 and 15 can be employed where in the A-B' substituent A is (CH2)n, n is 0, and B' is hydrogen. A carboxylic acid group is then introduced into the molecule, after coupling with the tetrahydronaphthalene moiety, by reaction with strong base (such as n-butyl lithium) and carbon dioxide or ethyl chloroformate. Reaction Scheme 4 illustrates specifically the synthesis of Compound 3 and Compound 4 of the present application. In accordance with this scheme (5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)acetylene (Compound 10) is reacted with trimethylaluminum in the presence zirconocene dichloride. The resulting "carboaluminated adduct" (not shown in Scheme 4) is reacted in the presence of tetrakis(triphenylphosphine)palladium (Pd(PPh3)4) catalyst, with 1-(N,N-dimethylsulfamoyl)-4-iodoimidazole (Compound 11) which is obtained by iodination from 1-(N,N-dimethylsulfamoyl)imidazole. The latter compound can be obtained in accordance with the chemical literature: Chadwick et al. J. Chem. Soc., Perkin Trans. I 1984, 481-486. The result of the coupling reaction between between the carboaluminated adduct derived from Compound 10 and Compound 11 is (E)-4-[2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)propen-1-yl]-1-(N,N-dimethylsulfamoyl)imidazole (Compound 12). The carboxylic acid ethyl ester moiety is introduced into the molecule by reacting the anion of Compound 12 generated with strong base such as n-butyl lithium, with ethyl chloroformate, to yield ethyl (E)-4-[2-(5,6,7,8-tetrahydro- 3,5,5,8,8-pentamethylnaphthalen-2-yl)propen-1-yl]-1-(N,N-dimethylsulfamoyl)-2-imidazolecarboxylate (Compound 4). The dimethylsulfamoyl group is removed from the imidazole nitrogen by treatment with acid, to yield ethyl (E)-4-[2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)propen-1-yl]-2-imidazolecarboxylate (Compound 3). ##STR10##
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)acetylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Compound 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
zirconocene dichloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
Formula 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
(CH2)n
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five








Identifiers


|
REACTION_CXSMILES
|
[H][H].C1[C:12]2[C:7](=CC=CC=2)CCC1.C([Li])CCC.C(=O)=O.ClC(OCC)=O.CC1C(/C(/C)=C/C2N=C(C(OCC)=O)NC=2)=CC2C(C)(C)CCC(C)(C)C=2C=1.CC1C(/C(/C)=C/C2[N:73]=[C:74](C(OCC)=O)[N:75]([S:77](=[O:82])(=[O:81])[N:78]([CH3:80])[CH3:79])C=2)=CC2C(C)(C)CCC(C)(C)C=2C=1.CC1C(C#C)=CC2C(C)(C)CCC(C)(C)C=2C=1.C[Al](C)C.CN(C)S(N1C=C(I)N=C1)(=O)=O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]>[CH3:79][N:78]([CH3:80])[S:77]([N:75]1[CH:7]=[CH:12][N:73]=[CH:74]1)(=[O:82])=[O:81] |f:11.12.13.14.15,^1:125,127,146,165|
|
Inputs


Step One
[Compound]
|
Name
|
heterocycle
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)acetylene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)C#C
|
|
Name
|
Compound 10
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)C#C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Al](C)C
|
|
Name
|
zirconocene dichloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(S(=O)(=O)N1C=NC(=C1)I)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(S(=O)(=O)N1C=NC(=C1)I)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Four
[Compound]
|
Name
|
Formula 7
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
(CH2)n
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)/C(=C/C=1N=C(NC1)C(=O)OCC)/C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)/C(=C/C=1N=C(N(C1)S(N(C)C)(=O)=O)C(=O)OCC)/C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It should be noted in connection with Reaction Schemes 1, 2 and 3 that in all
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A carboxylic acid group is then introduced into the molecule
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction Scheme 4
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(S(=O)(=O)N1C=NC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
